1H-3-Benzazepin-7-ol, 8-chloro-2,3,4,5-tetrahydro-5-phenyl-, hydrobromide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
SCH-24518 can be synthesized through the N-methylation of its desmethyl precursor using carbon-11 methyl iodide. The reaction involves the following steps :
- Dissolve the desmethyl precursor in dimethylformamide.
- React with carbon-11 methyl iodide at a temperature of 60°C for one minute.
- Purify the product using high-performance liquid chromatography.
Industrial Production Methods
Industrial production of SCH-24518 follows similar synthetic routes but on a larger scale. The process involves the use of automated systems for the precise control of reaction conditions and purification steps to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
SCH-24518 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce different substituents on the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions include various substituted benzazepines and their oxidized or reduced derivatives .
Scientific Research Applications
SCH-24518 has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of radiolabeled compounds for positron emission tomography studies.
Biology: Investigated for its role in modulating dopamine receptors and its effects on neurotransmission.
Medicine: Studied for its potential therapeutic applications in neurological disorders such as Parkinson’s disease and schizophrenia.
Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors
Mechanism of Action
SCH-24518 exerts its effects by antagonizing the dopamine D1 receptor. This interaction inhibits the receptor’s activity, leading to a decrease in dopamine-mediated signaling pathways. The compound’s molecular targets include the dopamine D1 receptor, and it affects pathways involved in neurotransmission and neuronal activity .
Comparison with Similar Compounds
Similar Compounds
SCH-23390: A selective dopamine D1 receptor antagonist derived from SCH-24518.
SKF-38393: A dopamine D1 receptor agonist.
SKF-75670: Another dopamine D1 receptor agonist.
Uniqueness
SCH-24518 is unique due to its role as a precursor to SCH-23390, which is widely used in scientific research for studying dopamine receptors. Its selective antagonistic properties make it valuable for investigating the physiological and pharmacological roles of dopamine D1 receptors .
Properties
CAS No. |
90955-43-4 |
---|---|
Molecular Formula |
C16H17BrClNO |
Molecular Weight |
354.7 g/mol |
IUPAC Name |
8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide |
InChI |
InChI=1S/C16H16ClNO.BrH/c17-15-8-12-6-7-18-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11;/h1-5,8-9,14,18-19H,6-7,10H2;1H |
InChI Key |
XSWVQBLZJAURQF-UHFFFAOYSA-N |
SMILES |
C1CNCC(C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3.Br |
Canonical SMILES |
C1CNCC(C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3.Br |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
8-chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-ol 8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-ol hydrobromide Sch 24518 Sch-24518 SK and F 83509 SK and F-83509 SKF-83509 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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